

Synthesis and Characterization of 4-(Mesitylamino)-4-oxobutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Mesitylamino)-4-oxobutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-(Mesitylamino)-4-oxobutanoic acid**. The document details a plausible synthetic protocol, outlines key characterization methodologies, and presents expected analytical data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering a foundational understanding of this compound's preparation and analytical profile.

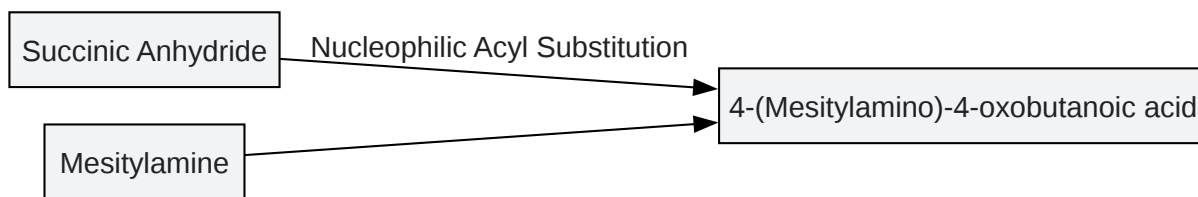
Introduction

4-(Mesitylamino)-4-oxobutanoic acid, also known as N-mesitylsuccinamic acid, is a carboxamide derivative of succinic acid. The presence of the sterically hindered mesityl group (2,4,6-trimethylphenyl) imparts unique conformational and electronic properties to the molecule. This structural feature can influence its reactivity, solubility, and biological activity, making it an interesting candidate for various applications in medicinal chemistry and materials science. This guide will detail a common synthetic route and the analytical techniques used to confirm its structure and purity.

Synthesis of 4-(Mesitylamino)-4-oxobutanoic Acid

The synthesis of **4-(Mesitylamino)-4-oxobutanoic acid** is typically achieved through the nucleophilic acyl substitution reaction between mesitylamine (2,4,6-trimethylaniline) and succinic anhydride. This reaction proceeds via the opening of the anhydride ring by the amine nucleophile, resulting in the formation of the corresponding amic acid.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **4-(Mesitylamino)-4-oxobutanoic acid**.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for the synthesis of N-substituted succinamic acids.

Materials:

- Succinic anhydride (1.0 eq)
- Mesitylamine (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Hydrochloric acid (1 M)
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride in anhydrous THF.
- To this solution, add mesitylamine dropwise at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is dissolved in diethyl ether and washed sequentially with 1 M HCl, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford **4-(Mesitylamino)-4-oxobutanoic acid** as a solid.

Characterization

The structure and purity of the synthesized **4-(Mesitylamino)-4-oxobutanoic acid** can be confirmed using various spectroscopic and analytical techniques.

Physical Properties

Property	Expected Value
Molecular Formula	C ₁₃ H ₁₇ NO ₃
Molecular Weight	235.28 g/mol [1]
Appearance	White to off-white solid
Melting Point	Not available in the provided search results
Solubility	Soluble in polar organic solvents

Spectroscopic Data

Note: The following spectral data are predicted based on the known structure of **4-(Mesitylamino)-4-oxobutanoic acid** and typical values for similar compounds.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 12.0	br s	1H	-COOH
~8.0 - 9.0	s	1H	-NH-
~6.8	s	2H	Aromatic C-H
~2.7	t	2H	-CO-CH ₂ -
~2.6	t	2H	-CH ₂ -COOH
~2.2	s	3H	para-CH ₃
~2.1	s	6H	ortho-CH ₃

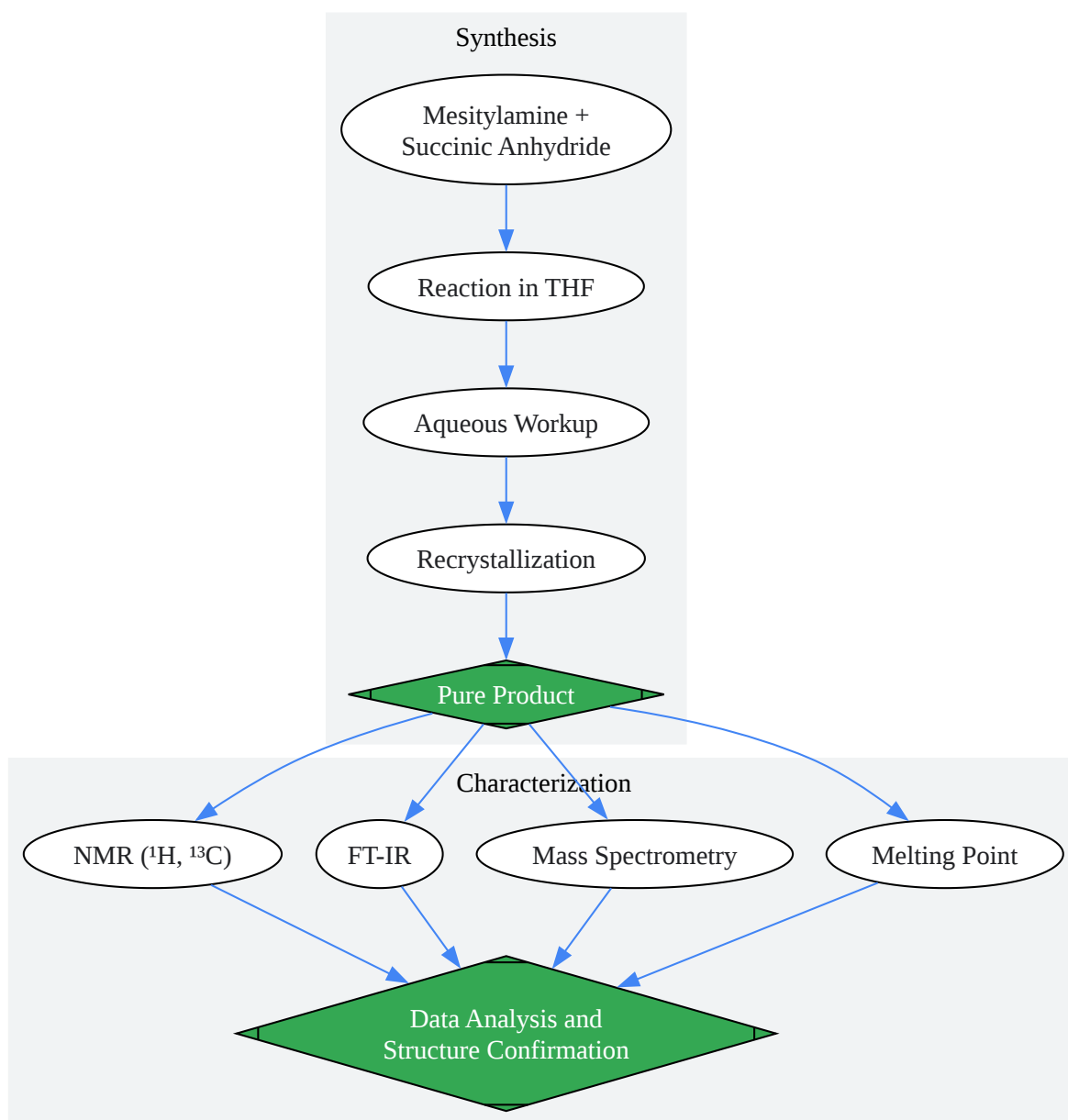
Chemical Shift (δ , ppm)	Assignment
~175	Carboxylic acid (-COOH)
~171	Amide carbonyl (-CONH-)
~138	Aromatic C-CH ₃ (para)
~135	Aromatic C-CH ₃ (ortho)
~132	Aromatic C-NH
~129	Aromatic C-H
~31	Methylene (-CO-CH ₂ -)
~29	Methylene (-CH ₂ -COOH)
~21	para-Methyl (-CH ₃)
~18	ortho-Methyl (-CH ₃)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2400	Broad	O-H stretch (carboxylic acid)
~3300	Medium	N-H stretch (amide)
~2950	Medium	C-H stretch (aromatic and aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1650	Strong	C=O stretch (amide I band)
~1550	Strong	N-H bend and C-N stretch (amide II band)
~1450	Medium	C-H bend (aliphatic)
~1200	Strong	C-O stretch (carboxylic acid)

m/z	Interpretation
235.12	[M] ⁺ (Molecular ion)
218.12	[M - OH] ⁺
190.12	[M - COOH] ⁺
135.09	[Mesitylamine fragment] ⁺
120.08	[Mesityl fragment] ⁺

Experimental and Characterization Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

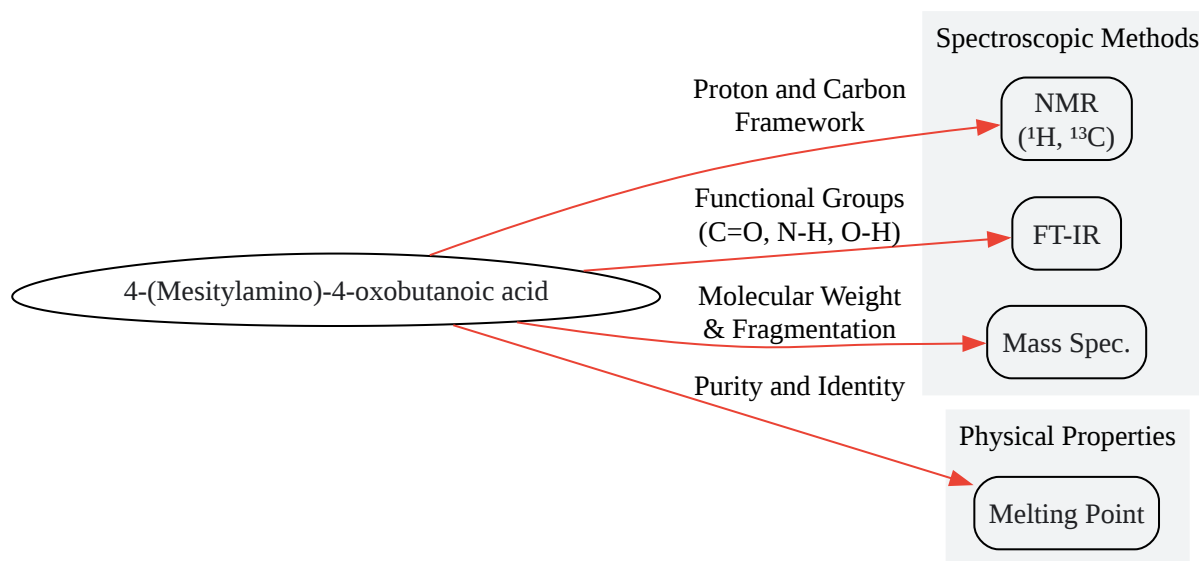


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Caption: Workflow for the synthesis and characterization of the target compound.

Logical Relationship of Characterization Techniques

The different characterization techniques provide complementary information to elucidate the structure of the synthesized compound.



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References

- 1. scbt.com [scbt.com]
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